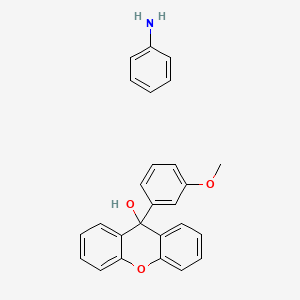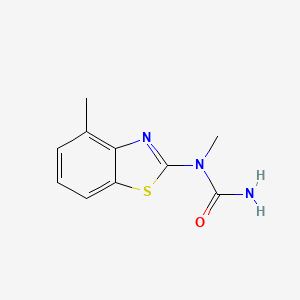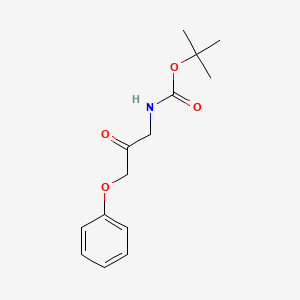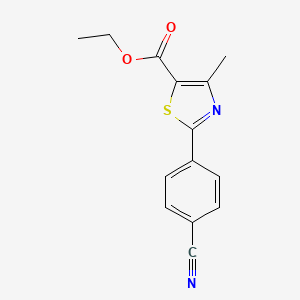
Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- is a chemical compound with the molecular formula C12H16O3. It is an ester derived from butanoic acid and phenylmethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- typically involves the esterification of 2-hydroxy-2-methylbutanoic acid with phenylmethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of high-purity Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.
Butanoic acid, 2-methyl-, phenylmethyl ester: Lacks the hydroxy group present in Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-.
Butanoic acid, 2-methyl-, 2-phenylethyl ester: Contains a 2-phenylethyl group instead of a phenylmethyl group.
Uniqueness
Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- is unique due to the presence of both a hydroxy group and a phenylmethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
587832-08-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-12(2,14)11(13)15-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
YCQDLILZYDQXHA-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)




![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)


![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)

![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)
